molecular formula C14H15NO4 B1245238 CGP 65015

CGP 65015

Cat. No.: B1245238
M. Wt: 261.27 g/mol
InChI Key: ZMDGUPJAPMSCIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 65015 involves the reaction of 2-hydroxyphenylacetic acid with 2-chloroethanol in the presence of a base to form the intermediate compound. This intermediate is then cyclized to form the final product, this compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

CGP 65015 primarily undergoes chelation reactions with iron ions. It forms stable complexes with iron, which are then excreted from the body . The compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

The chelation reactions of this compound typically involve the use of iron salts such as ferric chloride or ferrous sulfate. The reactions are carried out in aqueous or organic solvents, and the pH of the solution is carefully controlled to optimize the chelation process .

Major Products Formed

The major products formed from the reactions of this compound are iron-chelate complexes. These complexes are stable and can be easily excreted from the body, making this compound an effective iron chelator .

Properties

IUPAC Name

3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDGUPJAPMSCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one: 3.39 g of 3-benzyloxy-1-(2-hydroxy-ethyl)-2-[phenyl-(tetrahydropyran-2-yloxy)-methyl]-1H-pyridin-4-one are boiled under reflux for 3 hours in 40 ml of ethanol and 10 ml of 2N HCl. For working-up, the ethanol is removed using a rotary evaporator. The residue is diluted with 50 ml of water and covered with 10 ml of ethyl acetate. Then, with stirring, 25 ml of saturated aqueous sodium hydrogen carbonate solution are added. The resulting product is filtered off and washed with water and ethyl acetate. After drying, 3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one remains, in the form of colourless crystals. M.p.: 191.5°-192.5° C.
Name
3-Benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-benzyloxy-1-(2-hydroxy-ethyl)-2-[phenyl-(tetrahydropyran-2-yloxy)-methyl]-1H-pyridin-4-one
Quantity
3.39 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

12.37 g of 3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one are dissolved in 200 ml of methanol and hydrogenated at room temperature over 1.2 g of palladium on carbon (5%) until 1 mol of H2 per mol of starting material has been taken up. The catalyst is removed by filtration and the filtrate is concentrated to dryness by evaporation using a rotary evaporator. Recrystallisation from methanol yields 3-hydroxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one in the form of colourless crystals. M.p.: 198°-200° C.
Name
3-benzyloxy-1-(2-hydroxy-ethyl)-2-(hydroxy-phenyl-methyl)-1H-pyridin-4-one
Quantity
12.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

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